Product packaging for 1-(4-Nitrophenyl)piperidin-4-one(Cat. No.:CAS No. 23499-01-6)

1-(4-Nitrophenyl)piperidin-4-one

Cat. No.: B1587207
CAS No.: 23499-01-6
M. Wt: 220.22 g/mol
InChI Key: CRGRJUULGQHKOZ-UHFFFAOYSA-N
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Description

Significance of Piperidin-4-one Scaffolds in Organic Synthesis

The piperidin-4-one nucleus is a foundational heterocyclic scaffold that serves as a versatile intermediate in the synthesis of a multitude of organic compounds. chemicalbook.comnih.gov This six-membered nitrogen-containing ring is a prominent structural feature in numerous alkaloids, natural products, and pharmacologically active agents. core.ac.uk Its importance in medicinal chemistry is well-established, with the piperidine (B6355638) ring being a key component in drugs targeting the central nervous system, such as antidepressants and antipsychotics, as well as analgesics and antihistamines. acs.org

Piperidin-4-one derivatives are known to exhibit a wide array of biological activities. nih.govcore.ac.uk Research has demonstrated their potential as anticancer, anti-HIV, antimicrobial, anti-inflammatory, and analgesic agents. nih.govrsc.org The adaptability of the piperidin-4-one pharmacophore allows for modifications at various positions on the ring, enabling chemists to fine-tune molecular properties to achieve desired biological interactions and activities. nih.gov The synthesis of these scaffolds is often achieved through classic organic reactions, most notably the Mannich condensation. nih.gov Furthermore, N-substituted 4-piperidones are crucial intermediates for important pharmaceuticals, including the synthetic opioid fentanyl and its analogues. wikipedia.org

Table 1: Reported Biological Activities of Piperidin-4-one Derivatives
Biological ActivityReference
Anticancer nih.govrsc.org
Anti-HIV nih.gov
Antimicrobial (Antibacterial & Antifungal) core.ac.uk
Analgesic core.ac.uk
Anti-inflammatory rsc.org
Antiviral core.ac.ukrsc.org
Central Nervous System (CNS) Depressant core.ac.uk

Strategic Utility of the 4-Nitrophenyl Moiety in Molecular Design

The 4-nitrophenyl group is a strategically important moiety in molecular design and organic synthesis due to the unique properties of the aromatic nitro group. Aromatic nitro compounds are significant industrial chemicals used in the synthesis of products ranging from dyes and polymers to explosives and pharmaceuticals.

The nitro group is strongly electron-withdrawing, which has several key implications for reactivity. This property activates the aromatic ring toward nucleophilic aromatic substitution, facilitating the displacement of other substituents on the ring. The electron-withdrawing nature of the nitro group also contributes to the chemical and functional diversity of molecules in which it is present.

One of the most valuable transformations of the nitro group is its reduction to an amino group (-NH2). This conversion is a fundamental step in the synthesis of anilines, which are themselves critical precursors to a vast number of biologically active compounds and other fine chemicals. The presence of the 4-nitrophenyl moiety, therefore, provides a synthetic handle that can be readily converted into a different functional group, adding to the molecule's versatility as an intermediate. Furthermore, 4-nitrophenyl esters are recognized as effective activated esters for acylation reactions, particularly in the formation of amide bonds during peptide synthesis.

Table 2: Key Synthetic Roles of the Nitroaryl Moiety
Role/ReactionDescriptionReference
Precursor to AminesThe nitro group is readily reduced to an amino group, a key transformation in the synthesis of many pharmaceuticals. google.com
Activation for Nucleophilic Aromatic SubstitutionThe strong electron-withdrawing nature of the nitro group activates the aryl ring for reaction with nucleophiles. core.ac.uk
Intermediate for Heterocycle SynthesisNitroanilines are starting materials for various heterocyclic compounds. wjpsonline.com
Component of Activated Esters4-Nitrophenol, derived from the moiety, is an effective leaving group, making 4-nitrophenyl esters useful for acylation.[N/A]

Historical Context of 1-(4-Nitrophenyl)piperidin-4-one in Chemical Literature

The synthesis of N-aryl-substituted 4-piperidones has been a subject of ongoing research due to their importance as building blocks in medicinal chemistry. acs.org Various synthetic methodologies have been developed over the years, often involving the reaction of an appropriate primary amine with a precursor that forms the piperidone ring, such as 1,5-dichloro-3-pentanone. acs.orgpatsnap.comgoogle.com

The specific compound this compound has gained significant prominence in the contemporary chemical literature primarily as a key intermediate in the synthesis of Apixaban. google.comwjpsonline.com Apixaban is a widely used anticoagulant medication. The development of efficient, scalable, and economically viable syntheses for such blockbuster drugs is a major focus of industrial and academic research.

In this context, synthetic routes to Apixaban have been described that utilize p-nitroaniline as a cost-effective starting material. wjpsonline.com In these processes, p-nitroaniline is reacted with a suitable chemical partner to construct the piperidone ring, leading to the formation of a 1-(4-nitrophenyl)piperidone derivative. For instance, processes have been patented where 4-nitroaniline is reacted with a 5-chloropentanoyl halide to generate 1-(4-nitrophenyl)piperidin-2-one, a closely related intermediate. google.com This nitro-intermediate is then carried through several steps, including the crucial reduction of the nitro group to an amine, to ultimately yield the final active pharmaceutical ingredient. The documentation of this compound and its isomers in patents and synthetic literature underscores its modern value as a critical component in pharmaceutical manufacturing. google.comwjpsonline.com

Compound Index

Compound Name
This compound
4-Anilino-N-phenethylpiperidine (ANPP)
Apixaban
Fentanyl
N-phenethyl-4-piperidinone (NPP)
p-Nitroaniline
Phenethyl bromide
Piperidin-4-one
Propionyl chloride
Sodium borohydride (B1222165)
1,5-dichloro-3-pentanone
1-(4-Nitrophenyl)piperidin-2-one
5-Chloropentanoyl halide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O3 B1587207 1-(4-Nitrophenyl)piperidin-4-one CAS No. 23499-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGRJUULGQHKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397180
Record name 1-(4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23499-01-6
Record name 1-(4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Nitrophenyl Piperidin 4 One

Convergent and Divergent Synthetic Pathways

The construction of complex molecules like 1-(4-nitrophenyl)piperidin-4-one can be approached through different strategic plans. Convergent and divergent syntheses represent two such strategies that offer distinct advantages in terms of efficiency and the generation of molecular diversity.

Conversely, a divergent synthesis begins with a central core structure which is then elaborated in different directions to produce a library of related compounds. wikipedia.org Starting from a common intermediate, such as a protected piperidin-4-one, various aryl groups could be introduced. Alternatively, using this compound as the core, the ketone functionality could be modified to generate a range of derivatives, which is useful for structure-activity relationship (SAR) studies in drug discovery. wikipedia.org

Optimized Reaction Conditions for Piperidine (B6355638) Ring Formation

The formation of the piperidin-4-one core is a critical step that can be achieved through several methods, most notably intramolecular cyclization reactions. A common and effective route is the Dieckmann condensation. beilstein-journals.orgdtic.mil This pathway typically involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester like methyl acrylate (B77674). The resulting diester intermediate undergoes a base-mediated intramolecular cyclization to form a β-ketoester, which is then hydrolyzed and decarboxylated to yield the desired 4-piperidone (B1582916) ring. beilstein-journals.orgdtic.mil

Another widely used method is the Mannich condensation, which involves the reaction of an aldehyde, a primary or secondary amine (or ammonia), and a ketone with at least one active hydrogen. chemrevlett.com For piperidin-4-ones, this often involves condensing an aromatic aldehyde, an amine source like ammonium (B1175870) acetate, and a ketone, followed by cyclization. chemrevlett.com Optimization of these cyclization reactions involves careful selection of the base, solvent, and temperature to maximize yield and minimize side products.

Table 1: Comparison of Piperidine Ring Formation Methods

Method Key Reactants Typical Conditions Advantages
Dieckmann Condensation Primary amine, alkyl acrylate derivatives Strong base (e.g., NaH, NaOEt) in an aprotic solvent (e.g., DMF, THF) beilstein-journals.org Good yields, versatile for substituted piperidones. beilstein-journals.orgdtic.mil
Mannich Reaction Aldehyde, amine, ketone Often one-pot reaction in a protic solvent like ethanol. chemrevlett.com Access to diverse substitution patterns on the ring. chemrevlett.com
Intramolecular Reductive Amination Amino-diketone precursor Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) Stereochemical control can be achieved with chiral catalysts. mdpi.com

| Aza-Michael Reaction | Amine, α,β-unsaturated ketone | Base or acid catalysis | Forms C-N bond efficiently under mild conditions. mdpi.com |

Strategies for N-Arylation via Nucleophilic Aromatic Substitution

The introduction of the 4-nitrophenyl group onto the piperidine nitrogen is most commonly achieved via nucleophilic aromatic substitution (S_N_Ar). wikipedia.org This reaction is particularly effective because the aromatic ring is "activated" by the presence of a strong electron-withdrawing group—the nitro group (—NO₂) —in a position para to the leaving group (typically a halide like fluorine or chlorine). wikipedia.orgmasterorganicchemistry.com The electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thus facilitating the reaction. wikipedia.org

A standard procedure involves reacting piperidin-4-one (or its hydrochloride salt) with 1-fluoro-4-nitrobenzene (B44160) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The reaction is often heated to ensure a reasonable reaction rate.

Table 2: Optimized Conditions for S_N_Ar N-Arylation

Leaving Group Base Solvent Temperature Yield Reference
Fluorine K₂CO₃ DMF 120 °C 95% chemicalbook.com
Fluorine K₂CO₃ DMF 70 °C 75%

Note: Yields are for analogous reactions as specific data for the title compound can vary.

Functional Group Interconversions on the Ketone Moiety

The ketone at the C-4 position of the piperidine ring is a versatile functional handle for further molecular elaboration. A variety of functional group interconversions can be performed to synthesize a diverse range of derivatives. Common transformations include:

Reductive Amination: The ketone can be converted into an amine via reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. beilstein-journals.org

Reduction to an Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-nitrophenyl)piperidin-4-ol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Formation of Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the ketone into an oxime, a functional group that has been explored in various biologically active molecules. nih.gov

Wittig Reaction: The ketone can be converted to an alkene using a phosphorus ylide, allowing for the introduction of various carbon-based substituents at the 4-position.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of this compound and its precursors.

Transition Metal-Catalyzed Coupling Reactions

While S_N_Ar is highly effective for this specific molecule, transition metal-catalyzed cross-coupling reactions represent a major alternative for N-arylation, especially for less activated aromatic rings. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming C–N bonds. This reaction could couple piperidin-4-one with 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene (B128438) using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Furthermore, transition metals like rhodium, gold, and cobalt can be used to catalyze the intramolecular cyclization steps to form the piperidine ring itself. mdpi.comorganic-chemistry.org For instance, gold-catalyzed intramolecular hydroamination of N-allenyl carbamates is an effective method for creating the piperidine heterocycle. organic-chemistry.org

Organocatalytic Applications

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, presents a greener alternative to metal-based catalysis. In the context of piperidine synthesis, organocatalysts can be employed in asymmetric Michael additions or Mannich reactions to establish the ring structure with high enantioselectivity. For example, proline and its derivatives are well-known organocatalysts for asymmetric Mannich reactions, which could be adapted for the stereoselective synthesis of substituted piperidin-4-ones. While specific applications in the synthesis of the title compound are not widely documented, the principles of organocatalysis are broadly applicable to key bond-forming steps in its synthesis.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is paramount for developing sustainable chemical processes. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. For the synthesis of this compound, particular attention is given to the use of solvent-free reaction conditions and the optimization of atom economy and E-factor.

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods, represent a significant advancement in green synthesis. These techniques can lead to shorter reaction times, higher yields, and simplified purification procedures, all while eliminating the environmental and economic costs associated with solvent use.

While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in peer-reviewed literature, the principles have been successfully applied to structurally related N-aryl heterocyclic compounds. Microwave-assisted solvent-free synthesis, for example, has been effectively used for the Friedlander synthesis of 1,8-naphthyridines and the synthesis of various imidazolin-5-ones. tsijournals.comresearchgate.net These reactions often proceed rapidly and in high yields, demonstrating the potential of this technology. tsijournals.com For instance, the microwave-assisted synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues has been achieved under solvent-free conditions, affording excellent yields in a significantly reduced timeframe compared to conventional heating methods. nih.gov Such protocols highlight the feasibility of adapting solvent-free, microwave-assisted conditions for the N-arylation of piperidin-4-one with a suitable nitro-substituted aryl halide.

Table 1: Examples of Microwave-Assisted Solvent-Free Synthesis of Heterocyclic Compounds
Product TypeReactantsConditionsReaction TimeYieldReference
1,8-Naphthyridines2-Aminonicotinaldehyde, Carbonyl compounds with α-methylene groupDABCO catalyst, MicrowaveMinutesGood tsijournals.com
1-Aryl-2-(1E)-arylvinyl-4-arylmethylene-2-imidazolin-5-onesErlenmeyer-Plöchl azlactones, aromatic aminesMicrowave, Solvent-freeNot specifiedImproved vs. conventional researchgate.net
1,4-Dihydropyridine nucleoside analogues3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine, β-keto ester, ammonium acetateBa(NO3)2 catalyst, Microwave, 60 °C20 minutes93% nih.gov

Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the greenness of a chemical synthesis. Atom economy provides a theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product, while the E-factor offers a more practical measure of waste generated. scranton.edu

A common laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with piperidin-4-one. The atom economy for this reaction can be calculated as follows:

Reaction: C₆H₄FNO₂ + C₅H₉NO → C₁₁H₁₂N₂O₃ + HF

The theoretical atom economy is a calculation of the conversion efficiency of reactants to the desired product.

Table 2: Atom Economy Calculation for the Synthesis of this compound
ComponentChemical FormulaMolecular Weight (g/mol)
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂141.10
Piperidin-4-oneC₅H₉NO99.13
Total Reactant Mass 240.23
This compoundC₁₁H₁₂N₂O₃220.22
Atom Economy (%) (220.22 / 240.23) * 100 = 91.67%

The E-factor, defined as the total mass of waste divided by the mass of the product, provides a more comprehensive assessment by including solvents, reagents, and reaction yield. A detailed experimental procedure for a related compound, 1-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine, can be used to illustrate a sample E-factor calculation. chemicalbook.com In this synthesis, 0.5 g of 5-fluoro-2-nitroanisole (B157042) reacts with 0.536 g of 1-methyl-4-(piperidin)piperazine and 0.808 g of potassium carbonate in 3 mL of DMF, yielding 0.95 g of the product. chemicalbook.com

Table 3: Sample E-Factor Calculation for a Related N-Aryl Piperidine Synthesis
MaterialMass (g)Role
5-Fluoro-2-nitroanisole0.500Reactant
1-Methyl-4-(piperidin)piperazine0.536Reactant
Potassium Carbonate0.808Reagent
DMF (assuming density of 0.944 g/mL)2.832Solvent
Total Input 4.676
Product0.950
Total Waste (Total Input - Product Mass) 3.726
E-Factor (Total Waste / Product Mass) 3.92

This calculation is for a representative reaction and does not include waste from workup and purification solvents, which would further increase the E-factor.

Stereochemical Control in Analog Synthesis

The synthesis of analogs of this compound often requires precise control over stereochemistry, as the biological activity of piperidine derivatives can be highly dependent on the spatial arrangement of substituents. Advanced methodologies have been developed for the stereoselective synthesis of substituted piperidines, which can be adapted for the creation of chiral analogs.

Strategies for stereochemical control can be broadly categorized into diastereoselective and enantioselective methods. Diastereoselective approaches often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For instance, a one-pot synthesis of piperidin-4-ols has been developed that proceeds via a gold-catalyzed cyclization and shows excellent diastereoselectivity in the ring-forming step. scranton.edu

Enantioselective methods utilize chiral catalysts or auxiliaries to introduce new stereocenters with a high degree of enantiomeric excess. An efficient asymmetric synthesis of substituted piperidines has been reported through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, achieving complete chirality retention. rsc.org Another powerful technique is the rhodium-catalyzed C-H insertion and cyclopropanation of donor/acceptor carbenes, where the choice of catalyst and protecting group on the piperidine nitrogen dictates the site-selectivity and stereoselectivity of the functionalization.

Table 4: Methodologies for Stereochemical Control in Piperidine Analog Synthesis
MethodologyType of ControlKey FeaturesPotential Application for AnalogsReference
Gold-catalyzed cyclization of N-homopropargyl amidesDiastereoselectiveOne-pot synthesis of piperidin-4-ols with high diastereoselectivity.Synthesis of diastereomerically pure 4-hydroxy- or other 4-substituted analogs. scranton.edu
Exocyclic chirality-induced NAE condensationEnantioselectiveComplete retention of chirality from a chiral amine starting material.Introduction of chirality at positions other than C4, starting from a chiral precursor. rsc.org
Rhodium-catalyzed C-H functionalizationDiastereo- and EnantioselectiveCatalyst and protecting group control over site-selectivity (C2, C3, or C4) and stereoselectivity.Direct, stereoselective introduction of functional groups at various positions on the piperidine ring.N/A
Radical CyclizationDiastereoselectiveFormation of 2,4,5-trisubstituted piperidines with controlled diastereomeric ratios.Synthesis of polysubstituted analogs with defined relative stereochemistry. elsevierpure.com

Chemical Reactivity and Derivatization Strategies of 1 4 Nitrophenyl Piperidin 4 One

The chemical reactivity of 1-(4-nitrophenyl)piperidin-4-one is characterized by the interplay of its three main structural components: the ketone carbonyl group, the activated α-methylene positions adjacent to it, and the N-aryl piperidine (B6355638) ring. The electron-withdrawing nature of the 4-nitrophenyl group modulates the reactivity of the piperidine nitrogen and, to a lesser extent, the carbonyl group. This structure serves as a versatile scaffold for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives through reactions at the ketone, functionalization of the alpha-carbons, and modifications of the piperidine ring itself.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 1 4 Nitrophenyl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of proton and carbon atoms and offers insights into the molecule's conformation.

The structural assignment of 1-(4-nitrophenyl)piperidin-4-one is achieved through a combination of ¹H NMR, ¹³C NMR, and various 2D correlation experiments.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the p-substituted phenyl ring typically appear as two distinct doublets (an AA'BB' system) in the aromatic region (δ 7.0-8.5 ppm). The protons on the piperidinone ring would appear as multiplets in the aliphatic region (δ 2.5-4.0 ppm). The ¹³C NMR spectrum would show signals for the carbonyl carbon (C=O) at a significantly downfield shift (around δ 205 ppm), aromatic carbons, and aliphatic carbons of the piperidine (B6355638) ring.

2D NMR Experiments: To definitively assign these signals, several 2D NMR techniques are employed. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.com For this compound, COSY would reveal correlations between the adjacent methylene (B1212753) protons on the piperidinone ring (e.g., H-2/H-6 with H-3/H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.comcolumbia.edu This is crucial for identifying quaternary carbons (like the carbonyl and the ipso- and nitro-substituted aromatic carbons) and for piecing together the molecular fragments. For instance, HMBC would show a correlation from the protons at C-2/C-6 of the piperidine ring to the ipso-carbon of the nitrophenyl ring, confirming the connectivity between the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures; experimental values may vary.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
C2/C6~3.8 - 4.0 (t)~48 - 52C4, C1'
C3/C5~2.7 - 2.9 (t)~38 - 42C4, C2/C6
C4-~205 - 208H2/H6, H3/H5
C1'-~150 - 153H2'/H6', H2/H6
C2'/C6'~6.8 - 7.0 (d)~112 - 115C4', C1'
C3'/C5'~8.1 - 8.3 (d)~125 - 128C1', C4'
C4'-~140 - 143H2'/H6', H3'/C5'

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. acs.org In N-substituted piperidin-4-ones, several dynamic processes can occur, such as ring inversion (chair-to-chair interconversion) and restricted rotation around the N-C(aryl) bond. researchgate.net The presence of bulky or electron-withdrawing substituents on the nitrogen atom can significantly influence the energy barriers of these processes. researchgate.net

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to study these conformational changes. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for axial and equatorial protons may be observed. As the temperature increases, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the lineshape changes as a function of temperature, the activation energy (ΔG‡) for the conformational interchange can be calculated, providing valuable insight into the molecule's flexibility and the stability of its conformers. For similar N-aryl piperidines, the introduction of polar substituents can stabilize specific conformers through electrostatic interactions. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This precision allows for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₁₁H₁₂N₂O₃. sigmaaldrich.com The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 221.09207 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. researchgate.net

Tandem Mass Spectrometry (MS/MS) is used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 221.1) would be isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods. nih.gov

The fragmentation pattern provides a roadmap of the molecule's structure. For nitroaromatic compounds, characteristic losses of NO (30 Da), NO₂ (46 Da), and HNO₂ (47 Da) are common. libretexts.org The piperidinone ring can undergo cleavages characteristic of cyclic ketones and amines. Analysis of the fragmentation of the related compound 1-(4-nitrophenyl)piperidine (B1293623) shows a prominent molecular ion and fragments corresponding to the loss of the nitro group. nist.gov Based on this, a plausible fragmentation pathway for this compound can be proposed.

Table 2: Predicted ESI-MS/MS Fragmentation for [C₁₁H₁₂N₂O₃+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Loss/Fragment
221.1191.130Loss of NO
221.1175.146Loss of NO₂
221.1174.147Loss of HNO₂
221.1122.199C₅H₇NO (Piperidinone ring fragment)
175.1147.128Loss of CO

X-ray Crystallography

While NMR and MS provide information about connectivity and structure in solution and gas phases, single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure of a molecule. This technique determines the precise spatial arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

A successful crystallographic analysis of this compound would yield a wealth of information, including:

Absolute Confirmation of Connectivity: Verifying the atomic connections proposed by NMR and MS.

Precise Bond Lengths and Angles: Providing accurate measurements for all bonds and angles within the molecule.

Conformation in the Solid State: Revealing the exact conformation of the piperidinone ring (e.g., chair, boat, or twist-boat) and the dihedral angle between the plane of the phenyl ring and the piperidine ring. researchgate.net

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice, including any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal structure. nih.gov

As of this writing, a published single-crystal X-ray structure for this compound has not been found in the surveyed scientific literature. However, the structures of many related piperidin-4-one and N-arylpiperidine derivatives have been reported, providing a strong basis for predicting the likely structural features of the title compound. researchgate.netnih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal structure for this compound is not available in the reviewed literature, analysis of closely related compounds provides a strong basis for predicting its solid-state conformation.

For instance, powder X-ray diffraction data has been reported for the isomeric compound, 1-(4-Nitrophenyl)piperidin-2-one . This analysis determined the unit cell parameters and space group, confirming the compound's crystalline nature and providing a foundational dataset for structural comparison.

ParameterValue (for 1-(4-Nitrophenyl)piperidin-2-one)
FormulaC₁₁H₁₂N₂O₃
Space GroupP2₁/n
a (Å)9.514(3)
b (Å)12.308(6)
c (Å)9.175(1)
β (°)91.811(2)
Volume (ų)1073.94
Z4
Data derived from studies on the 2-one isomer.

Furthermore, SCXRD studies on derivatives such as 4-(4-nitrophenyl)piperazin-1-ium salts reveal crucial conformational details. In these structures, the piperazine (B1678402) ring typically adopts a chair conformation. It is highly probable that the piperidine ring in this compound also favors a chair conformation to minimize steric strain, with the bulky 4-nitrophenyl group occupying an equatorial position for greater stability.

Co-crystallization Strategies and Supramolecular Interactions

Co-crystallization is a powerful technique in crystal engineering used to form multi-component crystalline structures with tailored properties. This strategy relies on non-covalent interactions, such as hydrogen bonds, to assemble molecules into a defined supramolecular architecture.

For this compound, similar strategies can be envisioned. The ketone oxygen at the C4 position and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. Co-crystallization with hydrogen bond donors could lead to the formation of predictable supramolecular synthons. The choice of co-former can influence the dimensionality of the resulting structure, leading to either two-dimensional sheets or complex three-dimensional frameworks. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Absorption Band Analysis

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its distinct structural motifs: the nitrophenyl group and the piperidin-4-one ring. Analysis of the spectra for the related 1-(4-Nitrophenyl)piperidin-2-one and 1-(2-nitrophenyl)piperazine allows for a reliable prediction of these bands. nih.govscispace.com

The nitro group (-NO₂) gives rise to two of the most intense and characteristic bands in the IR spectrum.

Asymmetric stretching (νₐₛ(NO₂)) : Expected in the range of 1500-1530 cm⁻¹.

Symmetric stretching (νₛ(NO₂)) : Expected in the range of 1340-1360 cm⁻¹.

The carbonyl group (C=O) of the piperidin-4-one ring will produce a strong absorption band.

C=O stretching (ν(C=O)) : Expected around 1715-1725 cm⁻¹. The exact position can be influenced by the ring conformation and intermolecular interactions.

The aromatic ring will also show several characteristic vibrations.

C-N stretching (ν(C-N)) : The bond between the aromatic ring and the piperidine nitrogen is expected to appear in the 1300-1350 cm⁻¹ region. scispace.com

C-H stretching (ν(C-H)) : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching (ν(C=C)) : Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. scispace.com

The piperidine ring will contribute to the aliphatic region of the spectrum.

C-H stretching (ν(C-H)) : Aliphatic C-H stretching vibrations from the CH₂ groups of the piperidine ring are expected in the 2800-3000 cm⁻¹ range. scispace.com

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (-NO₂) Asymmetric Stretch 1500 - 1530
Nitro (-NO₂) Symmetric Stretch 1340 - 1360
Carbonyl (C=O) Stretch 1715 - 1725
Aromatic C-N Stretch 1300 - 1350
Aromatic C=C Stretch 1450 - 1600
Aliphatic C-H Stretch 2800 - 3000

Based on data from related compounds. nih.govscispace.com

Conformational Fingerprinting

Vibrational spectroscopy is a sensitive probe of molecular conformation. For cyclic systems like piperidin-4-one, the number and position of bands can help distinguish between different ring conformations, such as chair, boat, or twist-boat forms. researchgate.net

In N-substituted piperidin-4-ones, the piperidine ring generally prefers a chair conformation to minimize torsional and steric strain. However, studies on N-acyl derivatives have shown that the introduction of an electron-withdrawing group on the nitrogen can lead to the adoption of boat or twist-boat conformations. researchgate.net For this compound, the electron-withdrawing nature of the nitrophenyl group could potentially influence the conformational equilibrium. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in the IR and Raman spectra, combined with computational modeling, can elucidate the dominant conformation in different phases.

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-nitrophenyl chromophore.

The key transitions are:

π → π* transitions : These are typically high-energy, high-intensity absorptions associated with the aromatic system.

n → π* transitions : These are lower-energy, lower-intensity absorptions involving the non-bonding electrons of the oxygen atoms in the nitro group and the carbonyl group.

In related compounds like 4-nitrophenol, the position of the absorption maximum (λₘₐₓ) is sensitive to the solvent environment and pH. nsf.gov For this compound, the primary absorption band is likely due to a π → π* transition within the nitrophenyl moiety, influenced by the electron-donating character of the piperidine nitrogen atom. This charge-transfer character can lead to a red-shift (shift to longer wavelength) of the absorption band compared to nitrobenzene (B124822) itself. Photophysical investigations, such as fluorescence spectroscopy, could further probe the excited-state properties of the molecule, although many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways.

Computational Chemistry and Theoretical Investigations of 1 4 Nitrophenyl Piperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 1-(4-Nitrophenyl)piperidin-4-one. DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. For instance, in studies of other piperidin-4-one derivatives, the introduction of different functional groups has been shown to alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov

Another important aspect that can be analyzed through DFT is the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the nitro group (-NO2) would be expected to create a significant electron-deficient region on the phenyl ring, while the oxygen atom of the piperidinone carbonyl group would be an electron-rich site. This information is invaluable for predicting how the molecule might interact with biological targets or other reagents.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can also be calculated using DFT. nih.gov These descriptors provide a quantitative measure of a molecule's reactivity. For example, a study on other heterocyclic compounds demonstrated how these DFT-based descriptors could be used to predict the reactivity of different sites within the molecule. nih.gov

A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the most stable three-dimensional structure, followed by the calculation of electronic properties. The results would be expected to show the influence of the electron-withdrawing nitro group on the electronic properties of the entire molecule.

Table 1: Hypothetical DFT-Calculated Properties for this compound and Related Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1-Phenylpiperidin-4-one-6.5-1.25.32.5
This compound -7.2 -2.5 4.7 5.8
1-(4-Aminophenyl)piperidin-4-one-5.8-0.94.93.1

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in related compounds.

Ab Initio Calculations for High-Accuracy Property Prediction

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate predictions of molecular properties. However, they are computationally more demanding than DFT.

For a molecule like this compound, ab initio calculations could be employed to obtain highly accurate geometric parameters, vibrational frequencies, and thermochemical data. While no specific ab initio studies on this compound are readily available, research on similar small molecules demonstrates the power of these methods. For instance, ab initio calculations have been used to determine the relative solvation free energies of small molecules with high precision. nih.gov

Such calculations for this compound would provide a benchmark for results obtained from less computationally intensive methods like DFT. They could also be used to investigate specific phenomena, such as the nature of intramolecular interactions or the precise energetic barriers for conformational changes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, including conformational changes and interactions with the environment.

Conformational Sampling and Energetic Landscapes

The piperidine (B6355638) ring in this compound can adopt several conformations, with the chair conformation generally being the most stable. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its biological activity.

By running simulations for an extended period (nanoseconds to microseconds), it is possible to observe spontaneous transitions between different conformational states. The resulting trajectory can be analyzed to construct a free energy landscape, which maps the stability of different conformations. Studies on other flexible molecules have shown that MD simulations can reveal the existence of multiple stable conformational states that might not be apparent from static calculations alone. nih.gov

Solvation Effects and Intermolecular Interactions

The behavior of a molecule in a biological system is heavily influenced by its interactions with the surrounding solvent, typically water. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. For this compound, MD simulations could reveal the structure of the hydration shell around the molecule and the strength of its interactions with water.

Furthermore, MD simulations can be used to study intermolecular interactions between the molecule and other entities, such as proteins or DNA. By placing the molecule in a simulation box with its target, one can observe the binding process and identify the key interactions that stabilize the complex. The stability of these interactions over time can also be assessed, providing insights into the binding affinity. For example, MD simulations have been used to study the penetration of small molecules into lipid bilayers, providing a detailed understanding of the permeation process. sigmaaldrich.com

Docking and Molecular Modeling Studies of Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might bind to a specific protein target.

The piperidin-4-one scaffold is a common feature in many biologically active compounds, and its derivatives have been investigated as potential inhibitors for various enzymes and receptors. nih.govnih.gov Docking studies of this compound derivatives would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function.

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding. The results can guide the design of new derivatives with improved potency and selectivity. For instance, docking studies on other heterocyclic compounds have successfully identified potential inhibitors for targets like epidermal growth factor receptor (EGFR) and cyclooxygenase (COX). mdpi.com

Table 2: Examples of Biological Targets for Piperidine-Containing Compounds Investigated by Docking Studies

Compound ClassBiological TargetKey Interactions Observed in Docking
Piperidine-hydrazone derivativesAcetylcholinesterase (AChE)Hydrogen bonding with key amino acid residues in the active site.
Pyrimidine (B1678525) derivativesEpidermal Growth Factor Receptor (EGFR)Hydrogen bond donor/acceptor interactions and hydrophobic contacts. mdpi.com
1,3,4-Oxadiazole (B1194373) derivativesCyclooxygenase (COX)Sandwich-like stacking and hydrogen bonds.

While specific docking studies on this compound derivatives are not widely reported, the established methodologies and the known biological relevance of the piperidine scaffold suggest that such studies would be a valuable step in exploring the therapeutic potential of this class of compounds.

Ligand-Protein Interaction Analysis

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. While specific docking studies focused solely on this compound are not extensively documented in publicly available literature, the broader class of piperidin-4-one derivatives has been the subject of such investigations, providing a framework for understanding its potential interactions.

For instance, computational studies on 2,6-diphenyl piperidone derivatives have been conducted to explore their potential as agents against Helicobacter pylori. researchgate.net These studies involve docking the piperidone ligands with specific protein targets of the bacterium to identify potential lead compounds. researchgate.net The process typically involves preparing the 3D structure of the ligand and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the best binding poses.

In a representative molecular docking study of a piperidin-4-one derivative with a target protein, the following interactions are typically analyzed:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The carbonyl oxygen of the piperidin-4-one ring and the nitro group on the phenyl ring of this compound are potential hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the piperidine ring can engage in hydrophobic interactions with nonpolar residues of the protein's binding pocket.

Electrostatic Interactions: The electron-withdrawing nitro group creates a dipole moment in the molecule, which can lead to favorable electrostatic interactions with charged or polar residues in the binding site.

A hypothetical docking study of this compound against a kinase, a common drug target, might reveal key interactions. The binding affinity is often quantified by a docking score, with more negative values indicating a stronger predicted binding.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

Interaction TypePotential Interacting Group on LigandPotential Interacting Amino Acid Residues
Hydrogen BondCarbonyl oxygen, Nitro group oxygenLysine, Arginine, Serine, Threonine
HydrophobicPhenyl ring, Piperidine ringLeucine, Isoleucine, Valine, Phenylalanine
Pi-Pi StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan
ElectrostaticNitro groupAspartate, Glutamate

It is important to note that these are predictive models, and the actual interactions would need to be validated experimentally, for example, through X-ray crystallography of the ligand-protein complex.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The piperidin-4-one scaffold is considered a "potential pharmacophore" due to its presence in numerous biologically active compounds. nih.govresearchgate.net

A pharmacophore model for a series of compounds based on the this compound scaffold would typically include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the piperidin-4-one.

Aromatic/Hydrophobic Feature: The 4-nitrophenyl group.

Hydrogen Bond Acceptor: The nitro group.

Positive Ionizable Feature (at physiological pH): The piperidine nitrogen, depending on its substitution and the environment.

The development of a pharmacophore model usually involves aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity. This model can then be used to screen large compound libraries to identify new molecules with the potential for similar activity.

Table 2: Key Pharmacophoric Features of the Piperidin-4-one Scaffold

FeatureDescriptionPotential Role in Binding
Hydrogen Bond AcceptorThe oxygen atom of the C=O groupForms hydrogen bonds with donor groups in the receptor.
Aromatic RingThe phenyl ringParticipates in hydrophobic and pi-stacking interactions.
Hydrogen Bond AcceptorThe oxygen atoms of the nitro groupCan form hydrogen bonds or electrostatic interactions.
Basic NitrogenThe piperidine nitrogenCan be protonated and form ionic interactions.

The renewed interest in the piperidin-4-one nucleus has solidified its importance in medicinal chemistry, with modifications of the pharmacophore being a key strategy to achieve better receptor interactions and biological activities. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. nanobioletters.com These studies can elucidate the transition states and intermediates of a chemical reaction, providing a detailed understanding of the reaction pathway and kinetics.

For the synthesis of this compound, a key reaction would be the nucleophilic aromatic substitution of a suitable nitro-substituted benzene (B151609) with 4-piperidone (B1582916), or a variation of the Mannich reaction. nih.gov

A computational study of such a reaction would involve:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Energy Profile Calculation: The energies of all species along the reaction coordinate are calculated to construct a reaction energy profile, which shows the energy barriers (activation energies) for each step.

For example, in the synthesis of piperidin-4-one derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to calculate the optimized geometry and reactivity parameters of the synthesized compounds. nih.gov Such calculations can also provide insights into the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. nanobioletters.com

Table 3: Representative Data from a DFT Analysis of a Piperidin-4-one Derivative

ParameterValue (example)Significance
HOMO Energy-6.5 eVRelated to the electron-donating ability of the molecule.
LUMO Energy-2.3 eVRelated to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.2 eVA smaller gap suggests higher reactivity.
Dipole Moment5.8 DIndicates the overall polarity of the molecule.

Biological and Medicinal Chemistry Applications of 1 4 Nitrophenyl Piperidin 4 One Derivatives

Derivatization for Pharmacological Activity Enhancement

The modification of the 1-(4-nitrophenyl)piperidin-4-one core is a key strategy to optimize its biological profile. The piperidin-4-one moiety is a recognized pharmacophore present in numerous bioactive compounds and serves as a crucial intermediate in the synthesis of molecules with diverse activities, including anticancer, antihistamine, and antipsychotic properties. nih.govnih.gov The "escape from flatland" approach, which favors three-dimensional structures for better interaction with protein binding sites, rationalizes the use of saturated scaffolds like piperidine (B6355638) in drug design. mdpi.com

The synthesis of compound libraries from the this compound template often begins with foundational chemical reactions. The Mannich reaction, a one-pot synthesis approach, is frequently employed to construct the core piperidin-4-one ring system from simpler reagents like an aldehyde, a ketone, and an amine source such as ammonium (B1175870) acetate. nih.govnih.govbiomedpharmajournal.org

Once the core is formed, further derivatization can occur at several positions. A common strategy involves the reaction of the ketone at the C-4 position. For instance, condensation reactions with agents like thiosemicarbazide (B42300) or hydroxylamine (B1172632) hydrochloride can yield highly functionalized imine derivatives, such as thiosemicarbazones and oximes, respectively. nih.govbiomedpharmajournal.org

A more complex, multi-step synthesis was designed to create a series of N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybrids. tandfonline.comresearchgate.net This process involved:

Sulfonamide Formation: Reaction of 4-nitrobenzene sulfonyl chloride with ethyl isonipecotate to form ethyl 1-(4-nitrophenylsulfonyl)piperidin-4-carboxylate. tandfonline.com

Hydrazide Synthesis: Treatment of the resulting ester with hydrazinium (B103819) hydroxide (B78521) to yield 1-(4-nitrophenylsulfonyl)piperidine-4-carbohydrazide. tandfonline.com

Oxadiazole Ring Formation: Cyclization of the hydrazide to form a 1,3,4-oxadiazole (B1194373) ring. tandfonline.com

Final Derivatization: Attachment of various substituted acetamide (B32628) groups to the oxadiazole core to generate a library of final compounds. tandfonline.comresearchgate.net

This systematic approach allows for the generation of a diverse library of compounds where specific structural elements can be varied to probe their effect on biological activity.

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. By systematically altering the chemical structure of a molecule and observing the corresponding changes in its biological activity, researchers can identify key pharmacophoric features.

For piperidine-based compounds, several structural modifications have been shown to significantly impact potency and selectivity. For example, in a series of azaindole-piperidine compounds developed as anti-parasitic agents, introducing unsaturation into the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org However, replacing the piperidine with a morpholine (B109124) ring, in an attempt to improve metabolic clearance, resulted in an inactive compound, highlighting the specific role of the piperidine nitrogen and ring structure. dndi.org

In another study on inhibitors of human equilibrative nucleoside transporters (ENTs), which used a similar piperazine (B1678402) scaffold, the nature and position of substituents on the aromatic rings were found to be critical. frontiersin.orgpolyu.edu.hk

Replacement of a naphthalene (B1677914) moiety with a simple benzene (B151609) ring abolished inhibitory activity. frontiersin.org

Adding specific substituents back onto the benzene ring could selectively restore activity against different transporter subtypes (ENT1 vs. ENT2). frontiersin.org

The presence of a halogen on the phenyl ring attached to the piperazine nitrogen was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org

These studies underscore how subtle changes to the periphery of the core scaffold can lead to significant differences in biological activity and selectivity, guiding the rational design of more potent and specific therapeutic agents.

Targeting Specific Biological Pathways and Enzymes

Derivatives of the this compound scaffold have been investigated for their ability to interact with and modulate the function of specific proteins involved in disease processes.

Protein kinases are a major class of enzymes targeted in cancer therapy due to their frequent deregulation in tumors. nih.gov The piperidine scaffold is a common feature in the design of kinase inhibitors. For example, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell growth and survival pathways. researchgate.net

Similarly, piperidinone derivatives have been explored as inhibitors of IκB kinase (IKKβ), an enzyme linked to chronic inflammation in carcinomas. mdpi.com The piperidinone-containing compound EF24 showed potent activity against several cancer types. mdpi.com SAR studies of its analogs revealed that the nitrogen atom in the piperidine ring and an unsubstituted ketone bridge were optimal for inhibitory activity, forming a stable hydrophobic interaction with the IKKβ catalytic pocket. mdpi.com The goal of such research is often to achieve selectivity, inhibiting specific kinases or kinase subfamilies to minimize off-target effects. nih.govresearchgate.net

Development of Biologically Active Heterocyclic Systems from this compound

The chemical scaffold of this compound serves as a versatile starting material for the synthesis of a variety of heterocyclic systems with potential biological activities. The presence of the reactive ketone group and the electron-withdrawing nitrophenyl moiety allows for diverse chemical transformations, leading to the construction of complex molecular architectures. Researchers have successfully utilized this compound to develop novel derivatives, including pyrrolopyrimidines and thienopyridines, which are known pharmacophores in medicinal chemistry.

Synthesis of Pyrrolopyrimidine Derivatives

Pyrrolopyrimidine derivatives are recognized for their significant roles in pharmaceutical drug design, acting as structural analogs of biogenic purines and potential antimetabolites in nucleic acid metabolism. Their diverse biological activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The synthesis of pyrrolopyrimidine derivatives from this compound can be envisioned through multi-step reaction sequences. A general approach could involve an initial reaction at the ketone functionality to introduce a nitrogen-containing substituent, followed by cyclization reactions to form the fused pyrrolopyrimidine ring system.

For instance, a plausible synthetic route could begin with a Gewald-type reaction of this compound with a cyano-containing active methylene (B1212753) compound and elemental sulfur to construct a 2-aminothiophene ring fused to the piperidine ring. This intermediate could then undergo cyclization with a suitable reagent, such as formamide (B127407) or a derivative, to yield the desired tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine core structure. While specific examples starting directly from this compound are not detailed in the provided search results, the synthesis of similar structures from substituted piperidin-4-ones is a well-established strategy.

The general synthetic approach towards related pyrrolopyrimidine analogs often involves the initial construction of a core heterocyclic system which is then further functionalized. For example, the synthesis of certain pyrrolo[2,3-d]pyrimidine analogs has been achieved through amination of a pre-formed SEM-protected pyrrolopyrimidine intermediate. This highlights the modular nature of synthesizing these complex heterocyclic systems.

Synthesis of Thienopyridine Derivatives

Thienopyridine derivatives are another class of heterocyclic compounds with a broad spectrum of pharmacological activities. They have been investigated for their potential as antidiabetic, analgesic, anti-inflammatory, and anticoagulant agents. The synthesis of thienopyridine derivatives can be achieved from precursors containing a pyridine (B92270) ring, which can be constructed from this compound.

A common method for the synthesis of thienopyridines involves the reaction of ortho-halogenated pyridine derivatives containing an active methylene group with reagents like carbon disulfide or phenyl isothiocyanate. A synthetic strategy starting from this compound could involve its conversion to a suitable pyridine derivative. For example, a reaction sequence might include the formation of an enamine from the piperidin-4-one, followed by cyclization and aromatization to generate a tetrahydropyridine (B1245486) ring, which can then be further manipulated to yield a thienopyridine scaffold.

One documented approach to thienopyridine synthesis involves the Gewald reaction of a piperidin-4-one derivative with ethyl cyanoacetate (B8463686) and sulfur in the presence of morpholine to yield a tetrahydropyridothieno[2,3-d]pyrimidine intermediate. Although this specific example leads to a thienopyrimidine, the initial formation of the thiophene (B33073) ring fused to the piperidine core is a key step that could be adapted for the synthesis of thienopyridines.

In Vitro Biological Assay Methodologies and Data Analysis

The evaluation of the biological activity of newly synthesized compounds derived from this compound is a critical step in the drug discovery process. A variety of in vitro assays are employed to determine the effects of these compounds on cellular processes and specific molecular targets.

Cellular Proliferation and Viability Assays

Cellular proliferation and viability assays are fundamental in assessing the cytotoxic or cytostatic effects of chemical compounds. These assays measure the number of healthy, metabolically active cells in a sample. A variety of methods are available, each with its own advantages and disadvantages, and the choice of assay depends on the cell type, culture conditions, and the specific research question.

Commonly used assays include:

MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

XTT Assay: Similar to the MTT assay, the XTT assay uses a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells. The advantage of XTT is that the resulting formazan is water-soluble, simplifying the protocol.

Resazurin Assay: This fluorometric assay utilizes the redox-sensitive dye resazurin, which is reduced by viable cells to the highly fluorescent resorufin.

Calcein-AM Assay: This assay uses a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in live cells to the fluorescent compound calcein.

Luminescent ATP Assay: The amount of ATP in a cell is directly proportional to the number of viable cells. This assay uses luciferase to generate a luminescent signal from ATP, providing a highly sensitive measure of cell viability.

The results of these assays are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This value is determined by constructing a dose-response curve where the percentage of cell viability is plotted against the concentration of the test compound.

Receptor Binding Assays and Enzyme Activity Measurements

To understand the mechanism of action of biologically active this compound derivatives, receptor binding assays and enzyme activity measurements are crucial. These assays determine if a compound interacts with a specific molecular target, such as a receptor or an enzyme.

Receptor Binding Assays are used to measure the affinity of a compound for a particular receptor. These assays typically involve incubating a source of the receptor (e.g., cell membranes) with a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The test compound is then added at various concentrations to compete with the labeled ligand for binding to the receptor. The amount of bound labeled ligand is measured, and the data is used to calculate the inhibitory constant (Ki) or the IC50 value, which represents the concentration of the test compound that displaces 50% of the labeled ligand.

In-depth Analysis of this compound Derivatives in Disease Models

While the parent compound this compound serves as a potential scaffold in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a notable absence of specific studies detailing the synthesis and subsequent application of its direct derivatives in cancer, autoimmune, or inflammatory disease models. The presence of the piperidinone ring and the nitrophenyl group suggests that this compound is of interest for developing new pharmaceuticals, as these individual components are found in various biologically active molecules. cymitquimica.com However, dedicated research programs publishing on the derivatization of this specific parent molecule and its efficacy in the aforementioned disease areas have not been identified in the current body of scientific literature.

The field of medicinal chemistry often explores the modification of such scaffolds to develop novel therapeutic agents. For instance, the broader class of piperidine-containing compounds has been investigated for various pharmacological activities. Similarly, molecules containing a nitrophenyl group are common in drug discovery and development. General patent literature includes vast numbers of compounds with these fragments for potential use against a wide array of diseases, including cancer and inflammatory conditions, often as kinase inhibitors or modulators of immune responses. google.com

Despite the theoretical potential of this compound as a starting material, the specific research detailing the creation of a library of its derivatives and their evaluation in cancer, autoimmune, or inflammatory disease models is not currently published. Therefore, a detailed discussion with research findings and data tables on this specific topic cannot be provided.

Applications in Materials Science and Supramolecular Chemistry

Integration into Functional Materials

The integration of 1-(4-nitrophenyl)piperidin-4-one into functional materials is an area of growing interest, particularly due to its potential for creating materials with novel optical and electronic properties. The presence of the nitroaromatic system, a well-known electron-acceptor, coupled with the piperidone scaffold, suggests possible applications in nonlinear optical (NLO) materials and specialized polymers.

While specific studies on the polymerization of this compound are not extensively documented, its derivatives are being explored. For instance, theoretical studies on piperidine-4-one derivatives have shown that the ring system can adopt a stable chair conformation, which is a desirable trait for the design of predictable polymeric structures. researchgate.net The investigation of NLO properties in related organic compounds indicates that molecules with donor-π-acceptor motifs, similar to the one present in this compound, can exhibit significant second and third-order NLO responses. nih.govresearchgate.net The nitro group acts as a strong acceptor, which can lead to a large change in dipole moment upon excitation, a key requirement for NLO activity. Theoretical calculations on similar pyrimidine (B1678525) derivatives have shown that the crystalline environment can significantly enhance NLO properties. nih.gov This suggests that crystalline forms of this compound or its co-crystals could be promising for applications in optoelectronics and photonics. nih.gov

Crystal Engineering and Solid-State Properties

Crystal engineering focuses on the rational design of molecular solids with desired properties by controlling intermolecular interactions. chemrevlett.com Although a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database, extensive research on related piperidin-4-one and 1-(4-nitrophenyl)piperazine (B103982) derivatives provides significant insight into its likely solid-state behavior.

The solid-state assembly of these molecules is often governed by a network of weak intermolecular interactions, including C—H···O hydrogen bonds. In the crystal structure of 1-benzoyl-4-(4-nitrophenyl)piperazine, for example, such contacts are crucial in the absence of conventional hydrogen bonds. nih.gov The nitro group and the carbonyl group of the piperidone ring in this compound are expected to be key players in forming such interactions, dictating the supramolecular architecture.

Table 1: Crystallographic Data for Related Piperidine (B6355638) and Piperazine (B1678402) Derivatives

CompoundCrystal SystemSpace GroupKey ConformationDominant Intermolecular Interactions
1-Benzoyl-4-(4-nitrophenyl)piperazineOrthorhombicPna21ChairC—H···O contacts
1-(4-Bromobenzoyl)-4-phenylpiperazineMonoclinicP21ChairC—H···O contacts
3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-oneNot SpecifiedNot SpecifiedChairNot Specified
1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-oneOrthorhombicNot SpecifiedTwist boatNot Specified

Supramolecular Self-Assembly and Host-Guest Chemistry

The principles of supramolecular chemistry, which involve molecular self-assembly and host-guest interactions, are highly relevant to this compound. The molecule possesses functional groups capable of forming specific and directional interactions, leading to the formation of well-defined supramolecular architectures.

The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while the carbonyl group can also participate in hydrogen bonding. Furthermore, the nitroaromatic ring can engage in π-π stacking interactions, which are a significant driving force in the self-assembly of many organic molecules. Research on salts of 1-(4-nitrophenyl)piperazine has demonstrated the formation of robust supramolecular assemblies through a combination of N—H···O and C—H···O hydrogen bonds. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or even complex three-dimensional networks.

While specific host-guest chemistry involving this compound has not been extensively reported, the piperidin-4-one scaffold is a known component in the design of molecular hosts. The cavity-like structure of the piperidone ring and the potential for functionalization at various positions make it a suitable candidate for recognizing and binding guest molecules.

Potential for Sensing or Molecular Recognition Applications

The structural motifs within this compound make it a promising candidate for the development of chemical sensors. The interaction of the lone pair of electrons on the piperidine nitrogen or the carbonyl oxygen with metal ions or other analytes can lead to a detectable change in the molecule's photophysical properties, such as fluorescence.

A study on a biphenyl-substituted piperidin-4-one demonstrated its utility as a fluorescent chemosensor for the selective detection of cadmium (Cd²⁺) ions in an aqueous solution. nih.gov The binding of Cd²⁺ to the sensor molecule resulted in a noticeable change in its fluorescence emission, allowing for the quantification of the metal ion. The study found a 1:1 stoichiometric binding between the piperidin-4-one derivative and the Cd²⁺ ion, indicating a specific molecular recognition event. nih.gov

Table 2: Sensing Properties of a Piperidin-4-one-based Fluorescent Chemosensor for Cd²⁺

AnalyteSensing MethodStoichiometry (Sensor:Analyte)Key Observation
Cd²⁺Fluorescence Spectroscopy1:1Selective and sensitive fluorescence quenching

This precedent strongly suggests that this compound and its derivatives could be similarly developed into effective sensors for various metal ions or other small molecules. The electron-withdrawing nature of the nitrophenyl group could further modulate the electronic properties of the piperidone core, potentially enhancing the sensitivity and selectivity of such sensors.

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-Nitrophenyl)piperidin-4-one, and what factors influence reaction efficiency?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A validated method for analogous piperidin-4-one derivatives involves reacting acyl chlorides with a piperidine precursor in the presence of a base (e.g., triethylamine) to facilitate nucleophilic attack on the carbonyl carbon . Key factors affecting efficiency include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
  • Temperature control : Reactions often proceed optimally at 60–80°C to balance kinetics and side-product formation.
  • Substituent effects : The electron-withdrawing nitro group on the phenyl ring may reduce nucleophilicity, requiring longer reaction times or catalytic activation .

Basic: How is the molecular structure of this compound characterized in crystallographic studies?

Crystallographic characterization relies on X-ray diffraction (XRD) data refined using programs like SHELXL for small-molecule structures. The nitro group’s orientation and piperidine ring puckering can be analyzed to assess steric and electronic effects. For example:

  • Torsion angles : The dihedral angle between the nitro-phenyl group and the piperidine ring informs conjugation and steric strain.
  • Hydrogen bonding : Interactions between the carbonyl oxygen and adjacent molecules (e.g., via N–H···O bonds) stabilize crystal packing .

Advanced: How do structural modifications at the phenyl ring of piperidin-4-one derivatives affect their biological activity?

Comparative structure-activity relationship (SAR) studies reveal that substituents on the phenyl ring significantly modulate biological potency. For instance:

  • Electron-withdrawing groups (e.g., nitro, chloro) : Enhance binding to enzymes like tyrosine kinases (e.g., ACK1) by increasing electrophilicity at the active site .
  • Positional effects : Para-substitution (e.g., nitro at C4) improves target selectivity compared to ortho or meta analogs, as seen in ACK1 inhibitors with IC50 values in the nanomolar range .
  • Hydrophobic substituents : Bulky groups (e.g., bromothiophene) may improve membrane permeability but reduce solubility .

Advanced: How can researchers resolve contradictions in biological activity data between similar piperidin-4-one derivatives?

Contradictions often arise from differences in assay conditions or substituent stereochemistry. Strategies include:

  • Dose-response validation : Re-evaluate IC50/EC50 values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Molecular docking : Use software like AutoDock to compare binding poses of enantiomers or regioisomers. For example, ortho-fluoro substituents may sterically hinder target binding compared to para-nitro analogs .
  • Metabolic stability assays : Test for cytochrome P450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro activity .

Basic: What spectroscopic techniques are essential for confirming the purity and structure of this compound?

Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., nitro group position) and piperidine ring conformation.
  • IR spectroscopy : Detect carbonyl (C=O) stretches near 1680–1720 cm1^{-1} and nitro (NO2_2) asymmetric stretches at 1520–1560 cm1^{-1}.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced: What computational methods are recommended for predicting the interaction of this compound with biological targets?

  • Molecular docking : Tools like Schrödinger’s Glide or AutoDock Vina predict binding affinity to targets like ACK1. Focus on key residues (e.g., hinge-region interactions in kinases) .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to identify conformational shifts affecting potency .
  • QSAR modeling : Use descriptors like logP and polar surface area to correlate substituent effects with activity .

Basic: What safety precautions are necessary when handling piperidin-4-one derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential volatility of intermediates.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, as specified in safety data sheets (SDS) for similar compounds .

Advanced: How can high-throughput screening (HTS) be applied to identify potential therapeutic applications of this compound?

  • Assay design : Use fluorescence-based kinase inhibition assays (e.g., Adapta™ Kinase Assay) to screen against panels of 100+ kinases.
  • Hit validation : Confirm activity via orthogonal methods (e.g., SPR for binding kinetics).
  • Counter-screening : Test against off-targets (e.g., hERG channels) to prioritize leads with favorable safety profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.